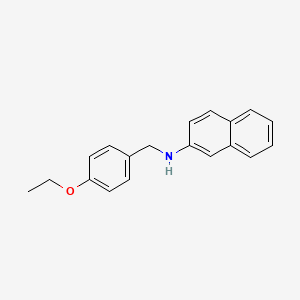![molecular formula C14H10Cl2N2O2S B5881717 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity and ultimately, increased oxidative phosphorylation in cancer cells.
Wirkmechanismus
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide's mechanism of action involves the inhibition of PDK, which is an enzyme that inhibits the activity of PDH. PDH is responsible for converting pyruvate to acetyl-CoA, which is a key step in oxidative phosphorylation. In cancer cells, PDK is overexpressed, leading to decreased PDH activity and a shift towards glycolysis. By inhibiting PDK, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can increase PDH activity and shift cancer cells towards oxidative phosphorylation.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to improve mitochondrial function and decrease oxidative stress in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its relatively low cost and availability. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have toxic effects at high concentrations, and careful dosing is required to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One area of interest is the development of more potent and selective PDK inhibitors. Another area of interest is the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in other disease models, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 2-furylacrylic acid to produce N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-9-3-5-12(11(16)8-9)17-14(21)18-13(19)6-4-10-2-1-7-20-10/h1-8H,(H2,17,18,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWPBXZEATOHW-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)



![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)


![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)